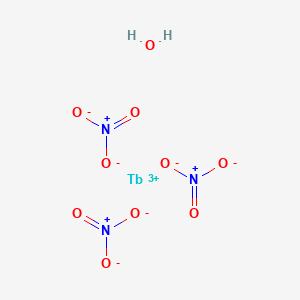

NITRIC ACID, TERBIUM(3+) SALT, HYDRATE

Vue d'ensemble

Description

Nitric acid, terbium(3+) salt, hydrate is an inorganic chemical compound, a salt of terbium and nitric acid. The chemical formula for this compound is Tb(NO3)3·xH2O, where x represents the number of water molecules associated with the compound. This compound is known for its colorless crystalline appearance and its ability to emit green luminescence under ultraviolet light .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Nitric acid, terbium(3+) salt, hydrate can be synthesized by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid and hydrogen peroxide solution . Another method involves reacting terbium(III) oxide with nitric acid, followed by crystallization and drying the crystals with 45-55% sulfuric acid to obtain the hexahydrate form .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the reaction of terbium(III) oxide with concentrated nitric acid. The resulting solution is then subjected to crystallization processes to obtain the desired hydrate form. The crystals are subsequently dried using sulfuric acid to achieve the hexahydrate form .

Analyse Des Réactions Chimiques

Thermal Decomposition

Heating terbium(III) nitrate hydrate leads to sequential decomposition:

| Temperature Range (°C) | Reaction Product |

|---|---|

| 100–150 | Loss of crystal water, forming Tb(NO₃)₃ |

| >200 | Formation of basic nitrate (TbONO₃) |

| >400 | Conversion to terbium(III) oxide (Tb₂O₃) |

Precipitation Reactions

Terbium(III) nitrate reacts with anions to form insoluble compounds:

-

With ammonium bicarbonate (NH₄HCO₃) :

This reaction also produces basic carbonates under controlled conditions . -

With phosphate ions :

TbPO₄ exhibits green fluorescence under UV excitation (543 nm) .

Redox Reactions: Electrochemical Oxidation

Terbium(III) nitrate serves as a precursor in electrochemical oxidation studies to produce Tb(IV):

Comparative Performance in Different Electrolytes

Complexation Reactions

Terbium(III) nitrate forms stable complexes with organic ligands, critical for luminescent materials:

Stability Constants of Tb(III)-DPA Complexes

| Ligand | logK₁ (Calculated) | logK₁ (Experimental) |

|---|---|---|

| Non-substituted DPA | 37.34–75.87 (DFT) | 7.01 |

Applications De Recherche Scientifique

Luminescent Materials

Terbium(III) nitrate hydrate is primarily used in the development of luminescent materials. Its ability to emit green light under UV radiation allows it to be employed in:

- Optical Ceramics: Enhancing the luminescent properties of ceramics used in lighting and display technologies.

- Light-Emitting Diodes (LEDs): As a dopant to improve the efficiency and color quality of LEDs.

Biological Applications

The compound's luminescent characteristics are also exploited in biological assays and imaging techniques:

- Biological Imaging: Used as a fluorescent marker due to its strong emission properties, facilitating the visualization of biological processes.

- Assays: Employed in various assays for detecting biological molecules, leveraging its luminescence for enhanced sensitivity.

Material Synthesis

In materials science, terbium(III) nitrate hydrate plays a crucial role in synthesizing advanced materials:

- Nanoparticles: It serves as a precursor for producing nanoscale terbium compounds, which have applications in catalysis and sensor technology.

- Rare Earth Element Complexes: Utilized in the fractional crystallization and separation of rare earth elements, contributing to the production of high-purity compounds essential for various industries .

Catalysts and Nanoscale Materials

The compound is recognized for its potential in industrial applications:

- Catalyst Production: Used in synthesizing catalysts that enhance chemical reactions in various industrial processes.

- Nanopowders: Its properties make it suitable for producing submicron and nanopowder forms used in advanced material applications .

Phosphors for Lighting Technologies

Terbium(III) nitrate hydrate is integral to developing phosphors that enable trichromatic lighting technology, enhancing color rendering in lighting applications .

Case Studies

Case Study 1: Optical Ceramics Development

Research has demonstrated that incorporating terbium(III) nitrate hydrate into optical ceramics significantly enhances their luminescent efficiency. Studies revealed that ceramics doped with this compound exhibited improved brightness and color stability under UV light exposure.

Case Study 2: Biological Imaging Techniques

In a study focusing on biological imaging, researchers utilized terbium(III) nitrate hydrate as a fluorescent marker. The results indicated that cells labeled with this compound showed enhanced visibility under fluorescence microscopy, allowing for more precise tracking of cellular processes.

Mécanisme D'action

The mechanism by which nitric acid, terbium(3+) salt, hydrate exerts its effects is primarily through its luminescent properties. When exposed to ultraviolet light, the compound emits green luminescence due to the electronic transitions within the terbium ions. This property is utilized in various applications, including luminescent materials and imaging techniques .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ytterbium(III) nitrate: An inorganic compound with similar properties, used in similar applications.

Europium(III) nitrate: Another lanthanide nitrate with luminescent properties, used in the synthesis of luminescent materials.

Uniqueness

Nitric acid, terbium(3+) salt, hydrate is unique due to its specific green luminescence under ultraviolet light, which distinguishes it from other lanthanide nitrates that may emit different colors. This unique property makes it particularly valuable in applications requiring green luminescence .

Activité Biologique

Nitric Acid, Terbium(3+) Salt, Hydrate, commonly referred to as Terbium(III) nitrate hexahydrate (Tb(NO₃)₃·6H₂O), is an inorganic compound that has garnered attention due to its unique luminescent properties and potential applications in biological systems. This article aims to explore its biological activity, including its synthesis, structural characteristics, and relevant case studies highlighting its applications in biomedicine and materials science.

Terbium(III) nitrate hexahydrate is a crystalline salt that forms colorless triclinic crystals. It is highly soluble in water and exhibits properties typical of lanthanide nitrates, such as being an oxidizing agent and a precursor for various chemical reactions . The compound can be synthesized through the reaction of terbium oxide with nitric acid, followed by crystallization from aqueous solutions .

Biological Activity

The biological activity of Terbium(III) nitrate hexahydrate primarily stems from its luminescent properties, which have been exploited in various biomedical applications:

- Fluorescence Imaging : Terbium ions are known for their bright green fluorescence when excited by ultraviolet light. This property has made terbium complexes useful in cellular imaging and as tracers in biological research .

- Drug Delivery Systems : Research indicates that terbium complexes can be used to enhance the delivery and efficacy of certain drugs, particularly in targeted therapies. For instance, Tb(III) complexes have been studied for their ability to form stable chelates with biomolecules, improving drug solubility and bioavailability .

- Photodynamic Therapy (PDT) : Terbium-based compounds have shown promise in PDT, where they can generate reactive oxygen species upon light activation. This mechanism can be utilized for cancer treatment by selectively targeting tumor cells while minimizing damage to surrounding healthy tissues .

Case Study 1: Luminescent Terbium Complexes in Cancer Therapy

A study investigated the use of Tb(III) complexes with nonsteroidal anti-inflammatory drugs (NSAIDs) as potential photocytotoxic agents. The results demonstrated that these complexes could effectively target cancer cells while exhibiting minimal toxicity to normal cells. The luminescent properties allowed for real-time monitoring of drug distribution within cellular environments .

Case Study 2: Terbium Nitrate in Nanoparticle Synthesis

Research has shown that terbium nitrate can serve as a precursor for synthesizing nanoparticles with specific optical properties. These nanoparticles have applications in bioimaging and sensing due to their ability to emit fluorescence under UV light. The stability and solubility of terbium nitrate make it an ideal candidate for developing nanoscale materials used in various biomedical applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | Tb(NO₃)₃·6H₂O |

| Solubility | Highly soluble in water |

| Crystal System | Triclinic |

| Emission Color | Bright green under UV light |

| Applications | Drug delivery, fluorescence imaging |

| Application Area | Description |

|---|---|

| Photodynamic Therapy | Generates reactive oxygen species |

| Cellular Imaging | Real-time tracking of drug distribution |

| Nanoparticle Synthesis | Precursor for luminescent nanoparticles |

Propriétés

IUPAC Name |

terbium(3+);trinitrate;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.H2O.Tb/c3*2-1(3)4;;/h;;;1H2;/q3*-1;;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSPFWLYDUXJHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Tb+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2N3O10Tb | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94219-56-4 | |

| Record name | Terbiumtrinitrat Hydrat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.